1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene
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Overview
Description
1,2-Dimethoxybenzene, 1,3-Dimethoxybenzene, and 1,4-Dimethoxybenzene are organic compounds that belong to the class of dimethoxybenzenes. These compounds are derived from benzene by substituting two methoxy groups (-OCH3) at different positions on the benzene ring. They are known for their distinct chemical properties and applications in various fields.
Preparation Methods
1,2-Dimethoxybenzene: 1,2-Dimethoxybenzene can be synthesized by the methylation of pyrocatechol (catechol) using dimethyl sulfate in the presence of an alkaline catalyst . Another method involves the methylation of guaiacol by guaiacol O-methyltransferase .
1,3-Dimethoxybenzene: 1,3-Dimethoxybenzene can be produced by the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate . Another method involves the reaction of methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as a dehydrating agent .
1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene can be synthesized by the methylation of hydroquinone using dimethyl sulfate in the presence of an alkaline catalyst .
Chemical Reactions Analysis
1,2-Dimethoxybenzene: 1,2-Dimethoxybenzene undergoes electrophilic aromatic substitution reactions due to its electron-rich nature. It can be brominated with N-bromosuccinimide (NBS) to give 4-bromoveratrole . It also participates in oxidation reactions to form quinones .
1,3-Dimethoxybenzene: 1,3-Dimethoxybenzene can form pi- and O-ylidic complexes with dichlorocarbene (CCl2) . It also undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation .
1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene can undergo Friedel-Crafts alkylation and acylation reactions. It is also involved in oxidation reactions to form quinones .
Scientific Research Applications
1,2-Dimethoxybenzene: 1,2-Dimethoxybenzene is used as a building block in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and fragrances . It also serves as an insect attractant .
1,3-Dimethoxybenzene: 1,3-Dimethoxybenzene is used in the synthesis of novel oxathiane spiroketal donors . It is also utilized in the formation of pi- and O-ylidic complexes with dichlorocarbene . Additionally, it acts as a flavoring agent in the food industry .
1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene is used in the preparation of various organic compounds, including pharmaceuticals and agrochemicals . It is also employed as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of these compounds primarily involves electrophilic aromatic substitution reactions. The methoxy groups (-OCH3) on the benzene ring donate electron density, making the ring more reactive towards electrophiles. This results in the formation of positively charged intermediates, which then undergo further reactions to yield substituted products .
Comparison with Similar Compounds
- 1,2-Dimethoxybenzene (Veratrole)
- 1,3-Dimethoxybenzene (Dimethylresorcinol)
- 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)
Uniqueness: Each isomer of dimethoxybenzene has unique properties and reactivity due to the different positions of the methoxy groups on the benzene ring. For example, 1,2-Dimethoxybenzene is more reactive towards electrophilic substitution compared to 1,3-Dimethoxybenzene and 1,4-Dimethoxybenzene . This difference in reactivity makes each isomer suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
27598-81-8 |
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Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene |
InChI |
InChI=1S/3C8H10O2/c1-9-7-3-5-8(10-2)6-4-7;1-9-7-4-3-5-8(6-7)10-2;1-9-7-5-3-4-6-8(7)10-2/h3*3-6H,1-2H3 |
InChI Key |
IHGLKTAESDIFMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC.COC1=CC(=CC=C1)OC.COC1=CC=CC=C1OC |
Origin of Product |
United States |
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